molecular formula C5H10O4 B145961 2,2-Bis(hydroxymethyl)propionic acid CAS No. 4767-03-7

2,2-Bis(hydroxymethyl)propionic acid

Cat. No. B145961
CAS RN: 4767-03-7
M. Wt: 134.13 g/mol
InChI Key: PTBDIHRZYDMNKB-UHFFFAOYSA-N
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Patent
US06211329B1

Procedure details

Synthesis of benzylidene protected 2,2-bis(hydroxymethyl)-propanoic acid, that is the acetal of benzaldehyde and 2,2-bis(hydroxymethyl)propanoic acid, yielding 5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH3:7])[C:4]([OH:6])=[O:5].[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:7][C:3]1([C:4]([OH:6])=[O:5])[CH2:8][O:9][CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[O:1][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C(=O)O)(C)CO
Step Two
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C(=O)O)(C)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis of benzylidene

Outcomes

Product
Name
Type
product
Smiles
CC1(COC(OC1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.